molecular formula C14H16N2O3 B4261133 N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide

Cat. No.: B4261133
M. Wt: 260.29 g/mol
InChI Key: QMWVFLSZHASTSZ-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The choice of solvents and reaction conditions is optimized to ensure high yields and purity of the final product. Metal-free synthetic routes are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the isoxazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide is unique due to the presence of the methoxy group at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-14(9(2)19-16-8)11-5-6-12(15-10(3)17)13(7-11)18-4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWVFLSZHASTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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